
(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C17H14N2O7S3 and its molecular weight is 454.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
- Synthesis and Anticancer Effects : The compound is involved in the synthesis of thioxothiazolidin-4-one derivatives, which exhibit notable anticancer and antiangiogenic effects. These derivatives significantly reduce tumor volume, inhibit endothelial proliferation, and extend the life span in mice with Ehrlich Ascites Tumor, showing potential as candidates for anticancer therapy (Chandrappa et al., 2010).
- Cytotoxicity in Human Leukemia Cells : Derivatives of this compound demonstrate cytotoxic effects and apoptosis induction in human leukemia cells, highlighting the importance of electron-donating groups in the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).
Photophysical Properties and Viscosity Studies
- Study of Photophysical Properties : The compound plays a role in synthesizing chromophores with push-pull characteristics. These chromophores, studied for their absorption and emission wavelengths, display interesting photophysical properties. The study includes insights into intramolecular charge transfer and viscosity-induced emission, contributing to the field of fluorescence and sensor technology (Jachak et al., 2021).
Anti-Leishmanial Activity
- In Vitro Anti-Leishmanial Screening : Compounds derived from this chemical structure have been synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum. The study indicates that the presence of an electroactive nitro group is crucial for biological activity, with one compound showing potential as an anti-leishmanial drug (Dias et al., 2015).
Antimicrobial Screening
- Antimicrobial Properties : Derivatives of this compound have been synthesized and tested for their antimicrobial properties against various bacterial and fungal species. The results suggest some of these compounds could be comparable to standard drugs in antimicrobial efficacy (Patel & Shaikh, 2010).
Fluorescent Compound Synthesis for Metal Ion Detection
- Synthesis for Metal Ion Sensing : A derivative of this compound has been synthesized and characterized for its selective fluorescent quenching effect on Co2+ ions. This indicates potential applications as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).
Anti-Trypanosomal and Anticancer Activity
- Synthesis and Trypanocidal Activity : Novel derivatives have been synthesized and evaluated for their trypanocidal and anticancer activity. Several compounds showed significant activity against Trypanosoma species and human tumor cell lines, highlighting the compound's potential in developing treatments for parasitic diseases and cancer (Holota et al., 2019).
Propriétés
IUPAC Name |
2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S3/c1-10-2-4-12(13(8-10)19(21)22)14-5-3-11(26-14)9-15-16(20)18(17(27)28-15)6-7-29(23,24)25/h2-5,8-9H,6-7H2,1H3,(H,23,24,25)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAGJAILNNODGU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2466312.png)
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2466315.png)

![[(2R,3As,6aS)-2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-yl]methanol;hydrochloride](/img/structure/B2466317.png)
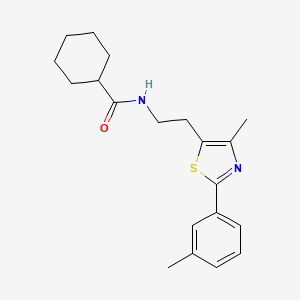
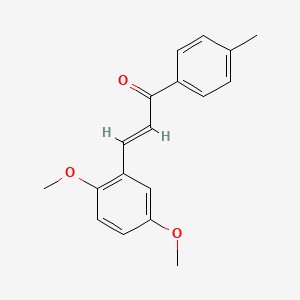
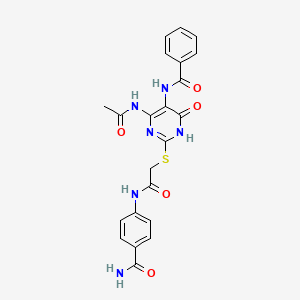
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466323.png)
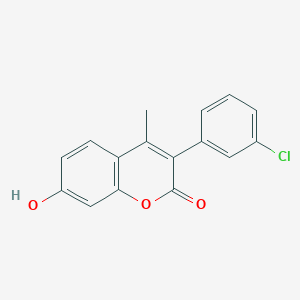
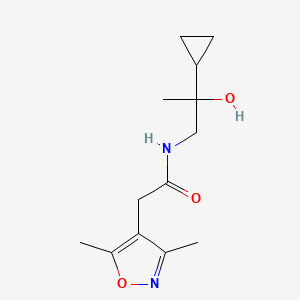


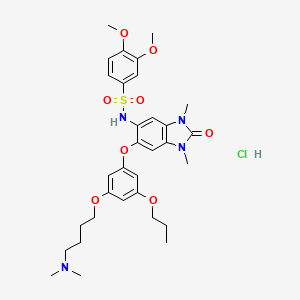
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)